molecular formula C8H13ClFNO B1476576 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2092566-48-6

3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1476576
CAS No.: 2092566-48-6
M. Wt: 193.64 g/mol
InChI Key: VWCUOTGJGHQCIC-UHFFFAOYSA-N
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Description

The compound “3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to its three-dimensional structure due to the non-planarity of the ring . The presence of fluoromethyl and chloro groups could also influence its spatial orientation and biological activity .

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings, which form part of the structure of 3-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one, are widely utilized in medicinal chemistry. The saturated five-membered ring of pyrrolidine is prized for its ability to efficiently explore pharmacophore space due to sp^3 hybridization, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage, a phenomenon known as “pseudorotation”. Pyrrolidine derivatives are integral in the synthesis of bioactive molecules with selective target activity, showcasing the scaffold's versatility in drug design (Li Petri et al., 2021).

Fluorinated Compounds in Organic Chemistry

The incorporation of fluorine atoms into organic compounds, as seen in this compound, significantly influences their chemical properties and biological activities. Fluorine's high electronegativity and small size make it an excellent substituent for modulating the reactivity, stability, and lipophilicity of organic molecules. This attribute is critical in pharmaceuticals, agrochemicals, and material sciences, where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts (Howard et al., 1996).

Synthesis and Reactivity of Pyrrolin-2-Ones

The synthesis of 3-pyrrolin-2-ones, a closely related class of compounds, demonstrates the utility of pyrrolidine derivatives in constructing complex organic frameworks. These syntheses often involve de novo approaches from acyclic precursors or transformations from other cyclic systems, highlighting the synthetic versatility and importance of pyrrolidine-containing compounds as intermediates in organic synthesis (Pelkey et al., 2015).

Future Directions

The future research directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles is a current area of interest in drug discovery .

Properties

IUPAC Name

3-chloro-1-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClFNO/c9-3-1-8(12)11-4-2-7(5-10)6-11/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCUOTGJGHQCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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